

# Application Notes and Protocols for FB1006 (formerly ST-1006)

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## Compound of Interest

Compound Name: ST-1006

Cat. No.: B611016

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Disclaimer: The following application notes and protocols are based on publicly available information for the investigational drug FB1006, which is currently in clinical trials for Amyotrophic Lateral Sclerosis (ALS). The compound "ST-1006" did not yield specific results; it is presumed that this may be an internal or alternative identifier for FB1006. The information provided herein is intended for research, scientific, and drug development professionals and should not be considered as clinical advice.

## Abstract

FB1006 is an investigational therapeutic agent under evaluation for the treatment of Amyotrophic Lateral Sclerosis (ALS). This document provides a comprehensive overview of the available clinical trial protocol for FB1006, including study design, patient eligibility criteria, treatment regimens, and efficacy endpoints. Additionally, a hypothesized mechanism of action and associated signaling pathway are presented to guide further research and development.

## Clinical Trial Protocol: NCT05923905

A pivotal clinical study to assess the efficacy and safety of FB1006 in patients with ALS is registered under the identifier NCT05923905.[\[1\]](#)[\[2\]](#)[\[3\]](#) This study is a randomized, double-blind, placebo-controlled exploratory clinical trial.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Study Design

The clinical trial consists of two phases:[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Phase 1 (24 weeks): A randomized, double-blind, placebo-controlled design.
- Phase 2 (24 weeks): An open-label study design.

A total of 64 participants are expected to be enrolled and randomized into two treatment groups.[\[2\]](#)

## Patient Population

The study enrolls patients who meet specific inclusion and exclusion criteria to ensure a homogenous study population and to minimize risks.

Table 1: Inclusion and Exclusion Criteria for NCT05923905

Criteria	Details
<b>Inclusion Criteria</b>	
Diagnosis	World Federation of Neurology modified El Escorial criteria for definite, clinically probable, or laboratory-supported probable sporadic and familial ALS. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Age	18 to 80 years old. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Disease Duration	No longer than 18 months from the day of onset. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Functional Status	ALSFRS-R total score $\geq 27$ , with each single item scored at least 2 (dyspnoea, orthopnea and respiratory insufficiency $\geq 3$ ). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Respiratory Function	Forced vital capacity (FVC%) no less than 70% of the predicted normal value for gender, height, and age. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Other	Voluntarily participate and sign an informed consent form. Women and men of childbearing potential must use medically acceptable contraception. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
<b>Exclusion Criteria</b>	
Comorbidities	Patients with dementia or severe, poorly controlled neurological, psychiatric, or systemic diseases that could interfere with the trial. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> Also excluded are patients with other neurological diseases with symptoms similar to ALS, such as cervical spondylotic myelopathy or lumbar spondylosis. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Prior Surgery	History of spinal surgery after the onset of ALS. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Laboratory Abnormalities	ALT or AST $> 2$ times the upper limit of normal (ULN), or creatinine clearance $< 60$

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mL/min/1.73m<sup>2</sup> (MDRD).[1][2][3]

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Allergies	Patients who are allergic to the investigational product.[1][2][3]
Prior Clinical Trial	Participation in other clinical studies within 3 months before randomization.[1][2][3]
Other	Pregnant or lactating women, and patients with a history of suicide attempt.[1][2][3]

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## Treatment Regimen

The specific dosage and administration of FB1006 are not detailed in the publicly available information. In the initial 24-week phase, patients will be randomized to receive either FB1006 or a placebo. The subsequent 24-week phase will be an open-label extension where all participants will likely receive FB1006.

## Efficacy and Safety Endpoints

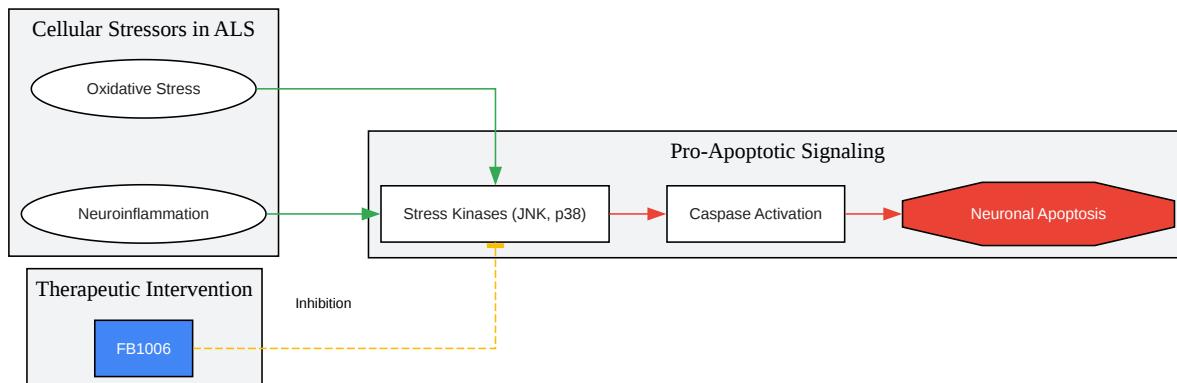
The study will evaluate several endpoints to determine the efficacy and safety of FB1006.

Table 2: Primary and Secondary Outcome Measures for NCT05923905

Endpoint Type	Measure	Timepoints
Efficacy	Change in the total score of the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R).	Baseline, 4, 8, 12, 16, 20, 24, 28, 32, 36, 40, 44, and 48 weeks. <a href="#">[1]</a>
	Changes in metabolic equivalent (MET) value as measured by cardiopulmonary exercise test (CPET).	12, 24, 36, and 48 weeks. <a href="#">[1]</a>
	Changes in FVC% during the observation period.	12, 24, 36, and 48 weeks. <a href="#">[1]</a>
	Changes in body weight during the observation period.	12, 24, 36, and 48 weeks. <a href="#">[1]</a>
Safety	Incidence of adverse events and serious adverse events.	Throughout the study.
	Changes in vital signs, physical examinations, and clinical laboratory tests.	Throughout the study.

## Hypothesized Mechanism of Action and Signaling Pathway

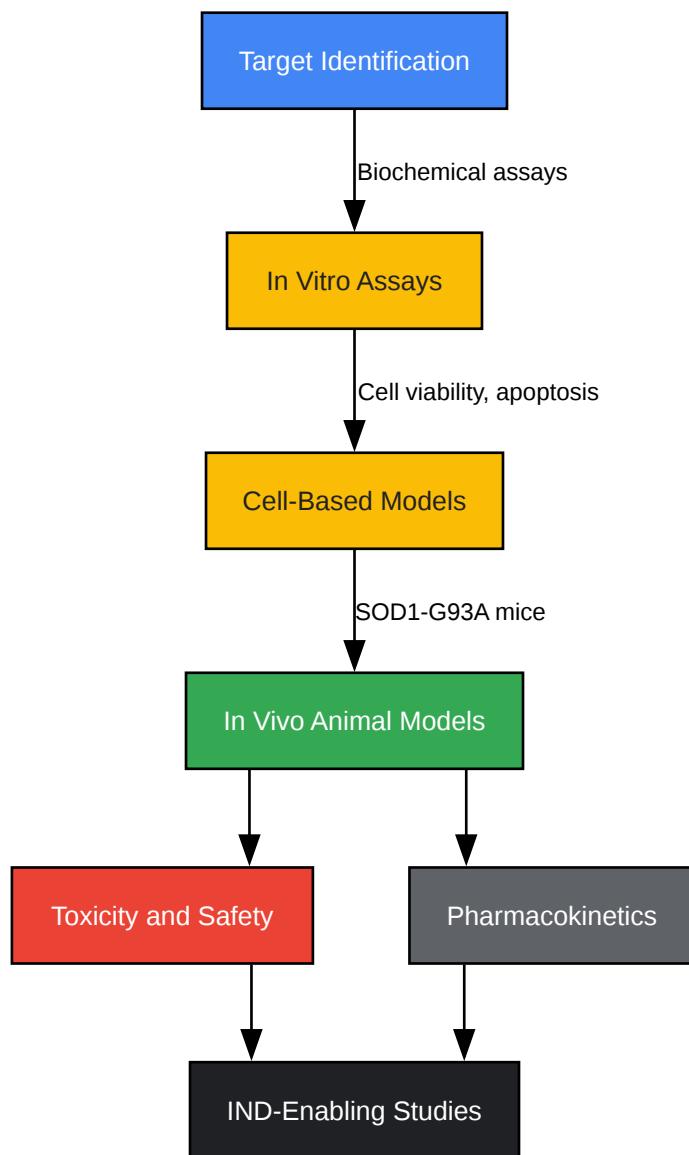
While the precise mechanism of action for FB1006 is not publicly disclosed, a potential therapeutic strategy for ALS involves targeting pathways related to neuroinflammation, oxidative stress, and neuronal apoptosis. The following diagram illustrates a hypothetical signaling pathway that FB1006 might modulate.

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Caption: Hypothesized mechanism of action for FB1006 in ALS.

## Experimental Workflow for Preclinical Evaluation

The following diagram outlines a potential experimental workflow for the preclinical assessment of a compound like FB1006.



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Caption: A general workflow for preclinical drug development.

## Conclusion

FB1006 represents a promising therapeutic candidate for the treatment of ALS. The ongoing clinical trial will provide crucial data on its safety and efficacy. The information presented in these application notes is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease drug development. Further preclinical studies to elucidate the precise mechanism of action of FB1006 are warranted.

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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical Study to Evaluate the Efficacy and Safety of FB1006 in the Treatment of ALS Patients | Clinical Research Trial Listing [centerwatch.com]
- 3. Clinical Study to Evaluate the Efficacy and Safety of FB1006 in the Treatment of ALS Patients | Clinical Research Trial Listing ( Sporadic and Familial Amyotrophic Lateral Sclerosis ) ( NCT05923905 ) [trialx.com]
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